Home > Products > Screening Compounds P123420 > Orexin receptor antagonist 2
Orexin receptor antagonist 2 -

Orexin receptor antagonist 2

Catalog Number: EVT-2517116
CAS Number:
Molecular Formula: C25H31N5O2
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Orexin receptor antagonists can be classified into several categories based on their selectivity:

  • Selective Orexin-1 Receptor Antagonists: Target only the orexin-1 receptor.
  • Selective Orexin-2 Receptor Antagonists: Target only the orexin-2 receptor.
  • Dual Orexin Receptor Antagonists: Affect both orexin receptors simultaneously.

Orexin receptor antagonist 2 falls under the category of selective antagonists, focusing on inhibiting the orexin-2 receptor's activity.

Synthesis Analysis

The synthesis of orexin receptor antagonist 2 involves several key steps and methodologies. A notable approach includes the development of azacycloheptane sulfonamide derivatives, which have shown promising activity against orexin receptors. The general synthetic pathway can be summarized as follows:

  1. Design: Compounds are designed based on structure-activity relationships (SAR) to optimize their efficacy against the orexin receptors.
  2. Reagents: Common reagents include oxalyl chloride and thionyl chloride for activating agents, along with various organic bases.
  3. Reactions: The synthesis typically involves coupling reactions where the azacycloheptane core is functionalized with different substituents to enhance binding affinity.
  4. Purification: After synthesis, compounds are purified using techniques such as chromatography to isolate the desired product with high purity.

For example, a series of azacycloheptane sulfonamide derivatives were synthesized and evaluated for their inhibitory activities against both orexin receptors using assays like FLIPR Tetra calcium assay .

Molecular Structure Analysis

The molecular structure of orexin receptor antagonist 2 is characterized by its intricate arrangement which allows for specific interactions with the orexin-2 receptor. Key features include:

  • Core Structure: Typically contains an azacycloheptane ring system, which is crucial for its biological activity.
  • Functional Groups: Various substituents such as chloro or phenyl groups are incorporated to enhance binding affinity and selectivity.
  • Binding Interactions: The antagonist binds deep within the orthosteric pocket of the receptor, stabilizing inactive conformations.

Recent studies utilizing cryo-electron microscopy have elucidated detailed structures of active-state orexin receptors bound to both agonists and antagonists, providing insights into how these compounds interact at the molecular level .

Chemical Reactions Analysis

The chemical reactions involving orexin receptor antagonist 2 primarily focus on its synthesis and interactions with the orexin receptors:

  1. Formation of Key Bonds: The synthesis often involves forming amide or sulfonamide bonds between various functional groups and the azacycloheptane core.
  2. Receptor Binding Studies: In vitro studies assess how well these synthesized compounds inhibit receptor activity by competing with endogenous ligands (orexins).
  3. Stability Testing: Chemical stability under physiological conditions is evaluated to ensure that the compound maintains its efficacy over time.

The characterization of these reactions often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity .

Mechanism of Action

Orexin receptor antagonist 2 functions by selectively inhibiting the activity of the orexin-2 receptor. This mechanism involves:

  • Competitive Inhibition: The antagonist competes with endogenous orexins for binding sites on the receptor.
  • Signal Transduction Modulation: By blocking the receptor's activation, it disrupts downstream signaling pathways that promote wakefulness and appetite.
  • Physiological Effects: This inhibition leads to increased sleep propensity and reduced arousal, making it a potential therapeutic agent for sleep disorders like insomnia .

Studies have shown that antagonism of the orexin-2 receptor can effectively promote sleep without inducing cataplexy or other adverse effects associated with complete orexin system inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of orexin receptor antagonist 2 include:

  • Molecular Weight: Varies depending on specific derivatives but generally falls within a range suitable for small molecule drugs.
  • Solubility: Typically evaluated in various solvents; solubility can affect bioavailability.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; compounds are tested for degradation over time.

Data from differential scanning calorimetry (DSC) can provide insights into thermal stability, while high-performance liquid chromatography (HPLC) is often used for purity assessments .

Applications

Orexin receptor antagonist 2 has several scientific applications, particularly in pharmacology:

  1. Treatment of Sleep Disorders: Primarily developed for managing insomnia and other sleep-related issues by promoting sleep through selective inhibition of orexin signaling.
  2. Research Tool: Used in studies investigating the role of orexins in regulating sleep-wake cycles and metabolic processes.
  3. Potential Metabolic Regulation: Investigated for its effects on appetite regulation due to its role in modulating hunger signals via orexin pathways.

The ongoing research into orexin antagonists continues to reveal their potential in treating not only sleep disorders but also conditions related to metabolic dysregulation .

Introduction to Orexin Receptor Antagonists

Historical Discovery and Evolution of Orexin Receptor Pharmacology

The foundational discovery of orexin neuropeptides (hypocretins) in 1998 marked a transformative advancement in sleep-wake neurobiology. Two independent research groups identified these hypothalamic neuropeptides: one group termed them "orexins" for their orexigenic (appetite-stimulating) properties, while the other named them "hypocretins" due to their hypothalamic origin and resemblance to secretin [9]. This dual nomenclature persists, with "hypocretin" (HCRT) referring to genes and transcripts and "orexin" denoting the encoded peptides and their receptors [9].

Orexin-A and orexin-B were subsequently characterized as endogenous ligands for two G protein-coupled receptors: orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R). Orexin-A exhibits high affinity for both receptors, while orexin-B preferentially binds OX2R [9]. The pivotal link between orexin dysfunction and narcolepsy (type 1) emerged from observations that orexin knockout mice and dogs with OX2R mutations exhibited narcolepsy-like symptoms, including cataplexy [3] [9]. This established the orexin system's critical role in stabilizing wakefulness and arousal.

Early pharmacological efforts focused on developing antagonists to modulate this system for insomnia treatment. High-throughput screening and structure-activity relationship (SAR) studies yielded the first-generation compounds:

  • SB-334867: The first non-peptide selective OX1R antagonist (pKi OX1R = 7.4), discovered in 2001, served as a crucial research tool but had limitations in bioavailability and selectivity [7].
  • Almorexant (ACT-078573): This pioneering dual orexin receptor antagonist (DORA) reached Phase III trials by 2007, demonstrating significant sleep-promoting efficacy. Its development was halted due to undisclosed tolerability issues, but it validated DORAs as viable therapeutic agents [4] [7].
  • Suvorexant (MK-4305): Engineered from N,N-disubstituted-1,4-diazepane scaffolds, this DORA (OX1R IC₅₀ = 50 nM; OX2R IC₅₀ = 56 nM) became the first FDA-approved orexin antagonist in 2014 [3] [7]. Its optimized pharmacokinetic profile (half-life ~12 hours) balanced efficacy with reduced next-morning residual effects [4].

Table 1: Key Milestones in Orexin Receptor Antagonist Development

YearDiscovery/CompoundSignificance
1998Orexin-A/B and OX1R/OX2R identifiedFoundation of orexin system biology [9]
2001SB-334867 (Selective OX1R antagonist)First tool compound for target validation [7]
2007Almorexant (DORA) Phase III trialsProof-of-concept for clinical efficacy in insomnia; development discontinued [7]
2014Suvorexant FDA approvalFirst-in-class DORA for insomnia [3] [4]
2022Daridorexant FDA approvalDORA with optimized half-life (~8 hours) for sleep maintenance [2] [8]

Structural refinements progressed from early heterocyclic ureas (e.g., SB-334867) to more complex chemotypes like the almorexant-derived piperidines and suvorexant-like diazepanes. These innovations improved receptor occupancy, blood-brain barrier penetration, and metabolic stability [7].

Classification of Orexin Receptor Antagonists: Dual vs. Subtype-Selective Agents

Orexin receptor antagonists are classified mechanistically based on receptor selectivity:

  • Dual Orexin Receptor Antagonists (DORAs):Block both OX1R and OX2R with equipotency or moderate selectivity. They primarily promote sleep by suppressing orexin-mediated wakefulness without significantly altering sleep architecture. Clinically approved agents include:
  • Suvorexant: Moderate affinity (OX1R IC₅₀ = 50 nM; OX2R IC₅₀ = 56 nM) with a 12-hour half-life [3] [6].
  • Lemborexant: Higher OX2R affinity (effective half-life 17–19 hours) [5] [7].
  • Daridorexant: Equipotent antagonist (OX1R Kᵢ = 0.47 nM; OX2R Kᵢ = 0.93 nM) with an 8-hour half-life [2] [8].
  • Selective Orexin Receptor Antagonists (SORAs):
  • OX1R-Selective (1-SORAs):Compounds like SB-334867 (OX1R pKi 7.4) and nivasorexant (ACT-539313) target pathways linked to stress, addiction, and reward processing rather than sleep [5] [7]. GSK1059865 exemplifies optimized 1-SORAs (OX1R pKi 8.8 vs. OX2R pKi 6.9) [7].
  • OX2R-Selective (2-SORAs):Agents such as seltorexant (JNJ-42847922) and EMPA focus on sleep regulation via OX2R blockade. Seltorexant exhibits >100-fold selectivity for OX2R and a short half-life (2–3 hours) [5] [7].

Table 2: Pharmacological Classification of Representative Orexin Antagonists

TypeCompoundOX1R AffinityOX2R AffinityKey Characteristics
DORASuvorexantIC₅₀ = 50 nMIC₅₀ = 56 nMFirst FDA-approved DORA; 12-h half-life [3] [7]
DORADaridorexantKᵢ = 0.47 nMKᵢ = 0.93 nMEquipotent; 8-h half-life [2] [8]
1-SORASB-334867pKi = 7.4pKi = 6.3First tool compound; limited CNS penetration [7]
1-SORANivasorexantNot publicNot publicPhase II for binge eating disorder [5]
2-SORASeltorexantLow affinityKᵢ = 0.57 nM>100-fold selective; 2–3-h half-life [5] [7]
2-SORAEMPALow affinityHigh affinityPreclinical tool compound [7]

Therapeutic applications diverge by class: DORAs are clinically used for insomnia, while investigational SORAs target niche indications like depression (seltorexant) or binge eating (nivasorexant) [5] [7].

Orexin Receptor Antagonist 2: Position Within Pharmacological Taxonomy

Orexin receptor antagonist 2 (Chemical name: undisclosed; CAS: 1457940-75-8; Molecular formula: C₂₅H₃₁N₅O₂; MW: 433.55 g/mol) is a potent, small-molecule antagonist within the 2-SORA subclass [10]. Its pharmacological profile is defined by:

  • Receptor Selectivity:Exhibits high OX2R affinity (pKi = 9.78; Ki ~0.17 nM) with moderate OX1R activity (pKi = 7.69; Ki ~2.04 nM), conferring ~12-fold selectivity for OX2R over OX1R [10]. This places it between broad DORAs (e.g., daridorexant) and highly selective 2-SORAs like seltorexant (>100-fold selective).

  • Chemical Structure:Features a tetrahydroisoquinoline core linked to a substituted imidazole moiety—a chemotype distinct from diazepane-based DORAs (suvorexant) or almorexant-like piperidines. The structure suggests optimization for brain penetrance and metabolic stability [10].

  • Therapeutic Positioning:Its selectivity profile implies primary utility in sleep-onset insomnia, similar to seltorexant, but with potentially longer receptor occupancy due to higher OX2R affinity. Preclinical data indicate efficacy in reducing wakefulness without altering REM sleep architecture, a hallmark of OX2R-selective blockade [7] [10].

  • Developmental Context:As a research compound (MedChemExpress HY-136922), it represents a chemotype explored to overcome limitations of early SORAs, such as poor bioavailability or off-target effects. Its pKi values exceed first-generation tool compounds (e.g., TCS-OX2-29) and approach clinical-stage agents [5] [10].

Orexin receptor antagonist 2 exemplifies the ongoing refinement in orexin pharmacology: optimizing receptor subtype selectivity to fine-tune therapeutic effects while minimizing potential off-target interactions.

Properties

Product Name

Orexin receptor antagonist 2

IUPAC Name

9-(4,6-dimethylpyrimidin-2-yl)-2-[(5-methoxy-1H-indol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-1-one

Molecular Formula

C25H31N5O2

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C25H31N5O2/c1-17-13-18(2)28-24(27-17)29-11-8-25(9-12-29)7-4-10-30(23(25)31)16-19-15-26-22-6-5-20(32-3)14-21(19)22/h5-6,13-15,26H,4,7-12,16H2,1-3H3

InChI Key

GKTSTVGKOKZFKP-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N2CCC3(CCCN(C3=O)CC4=CNC5=C4C=C(C=C5)OC)CC2)C

Solubility

not available

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3(CCCN(C3=O)CC4=CNC5=C4C=C(C=C5)OC)CC2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.